N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide
Description
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a methyl-linked phenyl group at position 4. The phenyl ring is further functionalized with a thiophene-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(15-7-9-26-12-15)21-16-6-2-1-4-13(16)10-17-22-18(23-25-17)14-5-3-8-20-11-14/h1-9,11-12H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISGNGKUZKPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, an oxadiazole moiety, and a pyridine group. Its molecular formula is , with a molecular weight of approximately 295.33 g/mol. The structural components are believed to contribute significantly to its biological activity.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. Compounds with this moiety have shown effectiveness against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- H9c2 (rat heart myoblast)
For instance, a study demonstrated that certain oxadiazole derivatives achieved IC50 values in the range of 92.4 µM against multiple cancer cell lines, showcasing their potential as anticancer agents .
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of electronegative substituents on the oxadiazole ring enhances cytotoxicity. For example, modifications in the phenyl ring can significantly impact the compound's potency against cancer cells .
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer activity, compounds similar to this compound have demonstrated antimicrobial and anti-inflammatory effects. These activities are crucial for developing treatments for infections and inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. Among them, one particular derivative exhibited an IC50 value lower than that of doxorubicin in both HeLa and A431 cell lines, indicating superior efficacy . The study highlighted the importance of specific substitutions on the oxadiazole ring in enhancing biological activity.
Study 2: Structure Activity Relationship (SAR)
Another research effort focused on synthesizing thiazole-integrated pyrrolidinone analogues from aminothiazoles. The results revealed that certain structural modifications led to enhanced anticonvulsant activity and cytotoxicity against tumor cells . This underscores the potential of strategically modifying the compound's structure to improve its therapeutic profile.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide exhibits significant antimicrobial properties. The presence of both the oxadiazole and pyridine rings enhances its interaction with microbial targets.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.
Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05).
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6), indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and 1,2,4-oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:
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Amide bond hydrolysis :
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1,2,4-Oxadiazole ring cleavage :
Oxidation Reactions
The thiophene and pyridine rings may undergo oxidation:
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Thiophene oxidation :
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Pyridine N-oxidation :
Reduction Reactions
Selective reduction of the 1,2,4-oxadiazole ring is feasible:
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Oxadiazole ring reduction :
Substitution Reactions
Electrophilic substitution may occur on aromatic rings:
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Pyridine functionalization :
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Thiophene substitution :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura coupling :
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Buchwald-Hartwig amination :
Cycloaddition Reactions
The 1,2,4-oxadiazole ring may participate in [3+2] cycloadditions:
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With nitrile oxides :
Research Findings
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Stability : The 1,2,4-oxadiazole ring demonstrates moderate thermal stability but undergoes cleavage under strong acidic/basic conditions .
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Reactivity Trends :
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Synthetic Challenges : Steric hindrance from the pyridinyl and benzyl groups complicates nucleophilic substitutions at the oxadiazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide (CAS 1119399-02-8) serves as a relevant structural analog . Key differences include:
Oxadiazole Substituents: Target Compound: A pyridin-3-yl group at position 3 of the oxadiazole. Analog Compound: A benzyl group at position 3 of the oxadiazole.
Thiophene Carboxamide Position :
- Target Compound : Thiophene-3-carboxamide.
- Analog Compound : Thiophene-2-carboxamide.
- Implications: The positional isomerism may alter electronic distribution or steric interactions, affecting binding to biological targets or material interfaces.
Methylene Linker :
- Target Compound : The oxadiazole is connected to the phenyl ring via a methylene (-CH2-) group.
- Analog Compound : Direct linkage between the oxadiazole and phenyl ring.
- Implications: The methylene spacer in the target compound may increase conformational flexibility, influencing molecular packing or interaction dynamics.
Physicochemical Properties
Hypothetical Research Findings
- Solubility : The pyridine group in the target compound may improve aqueous solubility compared to the benzyl-containing analog due to enhanced polarity.
- Bioactivity : Pyridine-containing analogs often exhibit improved binding to enzymatic targets (e.g., kinases) via π-π stacking or hydrogen bonding, whereas benzyl groups favor hydrophobic pockets.
- Synthetic Challenges : Introducing a pyridin-3-yl group may require specialized coupling reagents or protection strategies, increasing synthesis complexity relative to benzyl derivatives.
Q & A
Q. What scalability challenges arise during gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
